molecular formula C19H17N3O2S B2976541 N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide CAS No. 801226-58-4

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide

Cat. No. B2976541
CAS RN: 801226-58-4
M. Wt: 351.42
InChI Key: MMECRCKHHDKMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide, also known as MPB, is a small molecule that has been extensively studied for its potential therapeutic applications. MPB is a benzamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been shown to inhibit the replication of viruses such as HIV and HCV by inhibiting the activity of viral enzymes.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide. One direction is to further investigate its potential therapeutic applications, particularly in the areas of cancer and viral infections. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on various signaling pathways. Additionally, future research could focus on improving the yield and solubility of this compound, which would make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide involves the reaction of 2-methoxybenzoyl chloride with 2-mercaptopyrimidine in the presence of a base such as triethylamine. The resulting product is then treated with benzylamine to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-viral effects by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-17-6-3-2-5-16(17)22-18(23)15-9-7-14(8-10-15)13-25-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMECRCKHHDKMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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